(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLPG0187 is a small molecule integrin antagonist with nanomolar affinity for the RGD-integrin receptors αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. It exhibits potent anti-angiogenic, anti-metastatic, anti-bone-resorption, and anti-tumor activity in both in vitro and in vivo studies . This compound offers a promising therapeutic approach for treating integrin receptor-expressing tumors and metastases .
化学反应分析
GLPG0187 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents and conditions used in these reactions include various solvents and catalysts to facilitate the substitution of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
GLPG0187 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study integrin receptor interactions and signaling pathways.
Biology: The compound is employed in research to understand cell adhesion, migration, and invasion processes.
Medicine: GLPG0187 shows potential as a therapeutic agent for treating various cancers, including prostate and breast cancer, by inhibiting tumor growth and metastasis
作用机制
GLPG0187 exerts its effects by antagonizing integrin receptors, specifically the RGD-integrin receptors αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. This antagonism inhibits integrin-mediated signaling pathways, leading to reduced angiogenesis, metastasis, and bone resorption . The compound’s molecular targets include the integrin receptors, which play a crucial role in cell adhesion and migration .
相似化合物的比较
GLPG0187 is compared with other integrin receptor antagonists, such as cilengitide. While cilengitide is also an integrin antagonist, GLPG0187 is considered more potent and has a broader spectrum of activity . Similar compounds include:
Cilengitide: Another integrin antagonist with anti-tumor properties.
Etaracizumab: An anti-αvβ3 integrin monoclonal antibody.
Volociximab: An anti-α5β1 integrin monoclonal antibody.
GLPG0187’s uniqueness lies in its broad spectrum of activity and higher potency compared to other integrin antagonists .
属性
分子式 |
C29H37N7O5S |
---|---|
分子量 |
595.7 g/mol |
IUPAC 名称 |
(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20-21,25,35H,4-5,12-17H2,1-3H3,(H,37,38)(H,31,32,33)/t21?,25-/m0/s1 |
InChI 键 |
YYKDSTGBJCMFQE-QBGQUKIHSA-N |
手性 SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=NCCCC4C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=NCCCC4C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。